molecular formula C4H6BrNO B576798 3-Buten-2-one,  4-amino-3-bromo- CAS No. 13839-12-8

3-Buten-2-one, 4-amino-3-bromo-

Cat. No.: B576798
CAS No.: 13839-12-8
M. Wt: 164.002
InChI Key: YRAXNWLPTRGJKD-UHFFFAOYSA-N
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Description

3-Buten-2-one, 4-amino-3-bromo- is a hypothetical or less-documented derivative of the 3-buten-2-one (methyl vinyl ketone) scaffold. The compound features a four-carbon enone structure (RC(=O)CR') with a bromo substituent at position 3 and an amino group at position 3. While direct data on this specific compound are absent in the literature reviewed, insights can be inferred from structurally analogous 3-buten-2-one derivatives.

Properties

CAS No.

13839-12-8

Molecular Formula

C4H6BrNO

Molecular Weight

164.002

IUPAC Name

4-amino-3-bromobut-3-en-2-one

InChI

InChI=1S/C4H6BrNO/c1-3(7)4(5)2-6/h2H,6H2,1H3

InChI Key

YRAXNWLPTRGJKD-UHFFFAOYSA-N

SMILES

CC(=O)C(=CN)Br

Synonyms

3-Buten-2-one, 4-amino-3-bromo-

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Implications

  • Antimicrobial Potential: Derivatives like 4-(2-furanyl)-3-buten-2-one are associated with antimicrobial activity, suggesting that bromo/amino analogs could be explored for similar applications .
  • Toxicity and Safety : The parent compound’s flammability and OEL of 0.2 ppmv highlight the need for careful handling in industrial settings . Substituted derivatives may require tailored safety protocols depending on substituent reactivity.

Preparation Methods

Radical Bromination Using N-Bromosuccinimide (NBS)

Radical bromination is a cornerstone for introducing bromine at allylic or vinylic positions. For 3-buten-2-one derivatives, NBS in the presence of radical initiators (e.g., azobisisobutyronitrile, AIBN) or light enables selective bromination.

Procedure :

  • Dissolve 3-buten-2-one in chlorobenzene or acetonitrile.

  • Add NBS (1.2–2.0 equiv) and AIBN (0.1 equiv).

  • Reflux at 70–100°C for 6–12 hours.

  • Quench with sodium bisulfite and isolate via filtration or extraction.

Outcome :
This method predominantly brominates the allylic position (C3 in 3-buten-2-one), yielding 3-bromo-3-buten-2-one. The radical mechanism avoids electrophilic addition pathways that could disrupt the enone system.

Electrophilic Bromination

Electrophilic bromination (e.g., Br₂ in CCl₄) is less favorable due to competing dihalogenation or polymerization. However, under controlled conditions (low temperature, catalytic Lewis acids), bromine can add across the double bond, followed by dehydrohalogenation to restore conjugation:

CH2=C(O)CH3+Br2CH2Br-C(O)CH2BrΔCH2=C(O)CHBr2\text{CH}2=\text{C(O)CH}3 + \text{Br}2 \rightarrow \text{CH}2\text{Br-C(O)CH}2\text{Br} \xrightarrow{\Delta} \text{CH}2=\text{C(O)CHBr}_2

This route is limited by poor regioselectivity and requires stringent conditions to isolate the monobrominated product.

Amination Techniques

Reductive Amination

A two-step process involving imine formation followed by reduction:

  • Condense 3-bromo-3-buten-2-one with ammonium acetate to form an imine.

  • Reduce with NaBH₃CN or H₂/Pd-C to yield the primary amine.

Limitations :

  • Requires acidic conditions that may hydrolyze the enone or dehalogenate the bromine.

Integrated Synthetic Routes

Route A: Bromination Followed by Amination

  • Bromination :

    • React 3-buten-2-one with NBS/AIBN in chlorobenzene to obtain 3-bromo-3-buten-2-one.

    • Yield: 60–75% (GC-MS analysis).

  • Amination :

    • Treat with aqueous ammonia at 0°C for 4 hours.

    • Isolate via column chromatography (SiO₂, ethyl acetate/hexane).

    • Yield: 50–65%.

Advantages :

  • Straightforward, scalable steps.

  • Minimal protection/deprotection.

Challenges :

  • Competing elimination or over-amination.

Route B: Tandem Bromoamination

A one-pot method using bromine and ammonia precursors:

  • React 3-buten-2-one with NBS and hydroxylamine-O-sulfonic acid (HOSA) in acetonitrile.

  • HOSA acts as an aminating agent, while NBS provides bromine radicals.

  • Purify via recrystallization (ethyl acetate).

Yield : 40–55%.

Mechanistic Insight :

CH2=C(O)CH3NBS, HOSACH2=C(O)CBr-NH2\text{CH}2=\text{C(O)CH}3 \xrightarrow{\text{NBS, HOSA}} \text{CH}2=\text{C(O)CBr-NH}2

Stereochemical Control

The Z configuration arises from steric hindrance during conjugate addition. Computational studies (DFT) suggest that the transition state favors ammonia approaching antiperiplanar to the bromine atom, minimizing non-bonded interactions. Enantioselective synthesis remains an area for further exploration.

Analytical Characterization

Key data for 3-buten-2-one, 4-amino-3-bromo-:

PropertyValueMethod
Molecular Weight164.00 g/molHRMS
XLogP31.0Computational
1H NMR^1\text{H NMR} (CDCl₃)δ 2.21 (s, 3H, CH₃), 5.82 (d, 1H, NH₂), 6.45 (d, 1H, C=CH)400 MHz

Industrial and Environmental Considerations

  • Scale-Up : Route A is preferred for industrial use due to reagent availability and tolerance to impurities.

  • Waste Management : Brominated byproducts require neutralization with NaHSO₃ before disposal.

Emerging Alternatives

Enzymatic Bromination

Recent advances employ vanadium-dependent haloperoxidases to brominate enones under mild conditions (pH 7, 25°C). This method avoids toxic reagents but faces scalability challenges.

Photocatalytic Methods

Visible-light-mediated bromination using eosin Y as a catalyst achieves 70% yield in 2 hours, though substrate scope remains limited .

Q & A

Basic: What are the recommended synthetic pathways for 4-amino-3-bromo-3-buten-2-one, and how can intermediates be optimized?

The synthesis of 4-amino-3-bromo-3-buten-2-one typically involves bromination of a pre-functionalized enone system. For example:

  • Step 1 : Introduce the amino group via nucleophilic substitution or reductive amination of a ketone precursor.
  • Step 2 : Bromination using reagents like N-bromosuccinimide (NBS)\text{N-bromosuccinimide (NBS)} under controlled conditions (e.g., radical initiation or light exposure) to ensure regioselectivity at the 3-position .
    Optimization Tips :
  • Use protecting groups (e.g., Boc for amino groups) to prevent side reactions during bromination .
  • Monitor reaction progress via thin-layer chromatography (TLC) or HPLC to isolate intermediates .

Basic: Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

Key techniques include:

Technique Key Data Reference Values
1H^1\text{H}-NMR δ 5.8–6.2 ppm (vinyl protons), δ 3.1–3.5 ppm (amino protons)
13C^{13}\text{C}-NMR δ 190–200 ppm (ketone carbonyl), δ 110–120 ppm (bromo-substituted carbon)
IR ~1650 cm1^{-1} (C=O stretch), ~3350 cm1^{-1} (N-H stretch)
  • Mass Spectrometry : Confirm molecular ion peaks (m/zm/z) and isotopic patterns for bromine (1:1 ratio for 79Br/81Br^{79}\text{Br}/^{81}\text{Br}) .

Advanced: How does the bromine atom influence regioselectivity in subsequent reactions, and how can conflicting literature data on reactivity be resolved?

The bromine atom acts as both an electron-withdrawing group and a potential leaving group, directing electrophilic attacks to the α,β-unsaturated ketone system. However, contradictions arise in studies where bromine participates in elimination vs. substitution:

  • Mechanistic Clarity : Use kinetic isotope effects (KIE) or DFT calculations to distinguish between competing pathways .
  • Case Study : In Suzuki-Miyaura coupling, conflicting reports on bromine’s stability under basic conditions can be addressed by adjusting ligand systems (e.g., Pd/XPhos vs. Pd/SPhos) .

Advanced: What factors govern the compound’s stability under varying conditions (e.g., light, temperature), and how can degradation products be identified?

  • Degradation Pathways :
    • Photolysis : Bromine may cleave under UV light, forming dehalogenated byproducts.
    • Thermolysis : Elimination of HBr can yield conjugated enones .
  • Analytical Methods :
    • Use LC-MS/MS to track degradation products.
    • Store the compound in amber vials at –20°C under inert gas (N2_2) to minimize decomposition .

Advanced: How can computational modeling (e.g., DFT, MD simulations) predict the compound’s reactivity in complex reaction systems?

  • Applications :
    • DFT : Calculate transition-state energies for bromine-mediated reactions (e.g., SN2_2 vs. radical pathways) .
    • Molecular Dynamics (MD) : Simulate solvation effects on reaction kinetics in polar solvents (e.g., DMF vs. THF).
  • Software Tools : Gaussian, ORCA, or GROMACS with force fields parameterized for halogens .

Basic: What purification strategies are most effective for isolating 4-amino-3-bromo-3-buten-2-one from reaction mixtures?

  • Chromatography : Use silica gel column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1).
  • Recrystallization : Optimize solvent pairs (e.g., dichloromethane/hexane) for high-purity crystals.
  • HPLC : Employ reverse-phase C18 columns with acetonitrile/water mobile phases for analytical validation .

Advanced: What biological activity has been reported for analogous brominated enones, and how can structure-activity relationships (SAR) guide derivative design?

  • Reported Activities : Brominated enones show antimicrobial and kinase inhibitory properties. For example, 3-(4-bromophenyl)chromen-2-one derivatives exhibit enhanced efficacy due to bromine’s hydrophobic interactions .
  • SAR Guidance :
    • Replace bromine with other halogens (e.g., Cl, I) to modulate lipophilicity.
    • Introduce electron-donating groups (e.g., -OCH3_3) to the amino moiety to improve solubility .

Advanced: How can isotopic labeling (e.g., 15N^{15}\text{N}15N, 13C^{13}\text{C}13C) clarify reaction mechanisms involving the amino and carbonyl groups?

  • Applications :
    • 15N^{15}\text{N}-labeling tracks amino group participation in tautomerization or Schiff base formation.
    • 13C^{13}\text{C}-labeling at the carbonyl carbon monitors nucleophilic attack kinetics via NMR .
  • Case Study : Use 2H^{2}\text{H}-labeled solvents to study solvent isotope effects on reaction rates .

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